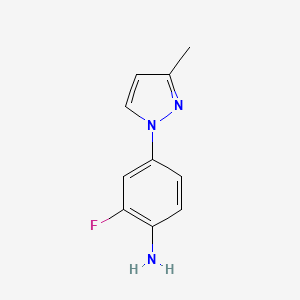
2-Fluro-4-(3-methyl-pyrazol-1-yl)phenylamine
Cat. No. B8572785
M. Wt: 191.20 g/mol
InChI Key: NRABMCZSGNWHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07030141B2
Procedure details


2-Fluoro-4-iodoaniline (3.0 g, 12.6 mmol), 3-methylpyrazole (1.22 mL, 15.18 mmol), Cs2CO3 (8.66 g, 26.58 mmol) and CuI (0.072 g, 0.379 mmol) were placed in a flask under nitrogen. The flask was evacuated under vacuum and refilled with nitrogen (5 times). 1,4-Dioxane (15 mL) was added followed by trans-1,2-diaminocyclohexane (152 μL, 1.266 mmol). The reaction mixture was heated under reflux for 36 h. Mixture cooled and filtered. Solvents removed. Residue purified by silica gel flash chromatography eluting with a gradient of EtOAc in hexanes (0 to 30% ). This purification afforded 1 as a pale brown solid (0.917 g, 38% ). MS: APCI (AP+): 192.0 (M)+.


Name
Cs2CO3
Quantity
8.66 g
Type
reactant
Reaction Step One

Name
CuI
Quantity
0.072 g
Type
catalyst
Reaction Step One


Name
Yield
38%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[C:7](I)[CH:6]=[CH:5][C:3]=1[NH2:4].[CH3:10][C:11]1[CH:15]=[CH:14][NH:13][N:12]=1.C([O-])([O-])=O.[Cs+].[Cs+].N[C@@H]1CCCC[C@H]1N>[Cu]I>[F:1][C:2]1[CH:8]=[C:7]([N:13]2[CH:14]=[CH:15][C:11]([CH3:10])=[N:12]2)[CH:6]=[CH:5][C:3]=1[NH2:4] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(N)C=CC(=C1)I
|
|
Name
|
|
|
Quantity
|
1.22 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NNC=C1
|
|
Name
|
Cs2CO3
|
|
Quantity
|
8.66 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Name
|
CuI
|
|
Quantity
|
0.072 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Step Two
|
Name
|
|
|
Quantity
|
152 μL
|
|
Type
|
reactant
|
|
Smiles
|
N[C@H]1[C@@H](CCCC1)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was evacuated under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
refilled with nitrogen (5 times)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
1,4-Dioxane (15 mL) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 36 h
|
|
Duration
|
36 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Mixture cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvents removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Residue purified by silica gel flash chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a gradient of EtOAc in hexanes (0 to 30% )
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=CC(=C1)N1N=C(C=C1)C)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.917 g | |
| YIELD: PERCENTYIELD | 38% | |
| YIELD: CALCULATEDPERCENTYIELD | 38.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
